![molecular formula C23H24I2OSn B12596509 {5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(diiodo)phenylstannane CAS No. 648930-69-2](/img/structure/B12596509.png)
{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(diiodo)phenylstannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(diiodo)phenylstannane is a complex organotin compound that features a biphenyl moiety linked to a pentyl chain, which is further connected to a diiodophenylstannane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(diiodo)phenylstannane typically involves multiple steps, starting with the preparation of the biphenyl derivative. One common approach is the Ullmann coupling reaction, where two aryl halides are coupled in the presence of a copper catalyst to form the biphenyl core . The biphenyl derivative is then functionalized with a pentyl chain through etherification reactions, often using alkyl halides and a base such as potassium carbonate .
Industrial Production Methods
Industrial production of {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(diiodo)phenylstannane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process . Additionally, optimizing reaction conditions, such as temperature, pressure, and catalyst loading, can further improve yield and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
{5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(diiodo)phenylstannane undergoes various chemical reactions, including:
Common Reagents and Conditions
Major Products Formed
Applications De Recherche Scientifique
{5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(diiodo)phenylstannane has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of {5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(diiodo)phenylstannane involves its interaction with molecular targets through its organotin moiety. The compound can bind to biological macromolecules, such as proteins and enzymes, through coordination with tin atoms . This interaction can lead to the inhibition of enzyme activity or disruption of protein function, resulting in various biological effects . The biphenyl group may also contribute to the compound’s activity by facilitating interactions with hydrophobic regions of target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
{5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(diiodo)phenylsilane: Similar structure but with a silicon atom instead of tin.
{5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(diiodo)phenylgermane: Similar structure but with a germanium atom instead of tin.
{5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(diiodo)phenylplumbane: Similar structure but with a lead atom instead of tin.
Uniqueness
{5-[([1,1’-Biphenyl]-4-yl)oxy]pentyl}(diiodo)phenylstannane is unique due to its specific combination of a biphenyl moiety, a pentyl chain, and an organotin group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications . The presence of tin atoms allows for unique coordination chemistry and reactivity compared to its silicon, germanium, and lead analogs .
Propriétés
Numéro CAS |
648930-69-2 |
|---|---|
Formule moléculaire |
C23H24I2OSn |
Poids moléculaire |
689.0 g/mol |
Nom IUPAC |
diiodo-phenyl-[5-(4-phenylphenoxy)pentyl]stannane |
InChI |
InChI=1S/C17H19O.C6H5.2HI.Sn/c1-2-3-7-14-18-17-12-10-16(11-13-17)15-8-5-4-6-9-15;1-2-4-6-5-3-1;;;/h4-6,8-13H,1-3,7,14H2;1-5H;2*1H;/q;;;;+2/p-2 |
Clé InChI |
DITGUHULVIDPND-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCC[Sn](C3=CC=CC=C3)(I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


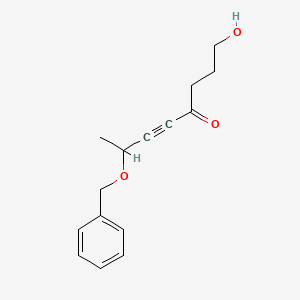
![2-[(2-Ethylhexyl)sulfanyl]-5-methoxybenzene-1,4-dicarbaldehyde](/img/structure/B12596433.png)
![(6-Methylpyridin-3-yl)[(2S)-2-methylpyrrolidin-1-yl]methanone](/img/structure/B12596436.png)
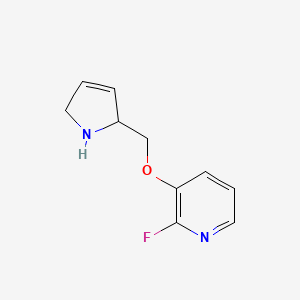
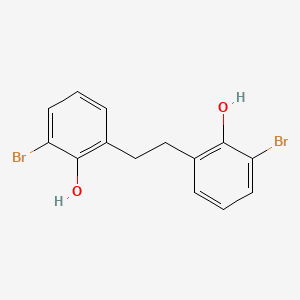

![Acetamide,2-[[4-(4-chlorophenyl)-thiazol-2-YL]thio]-N-(5-methyl-thiazol-2-YL)-](/img/structure/B12596468.png)
![2-{2-[3,5-Bis(trifluoromethyl)phenyl]ethenyl}-4-chlorophenol](/img/structure/B12596477.png)
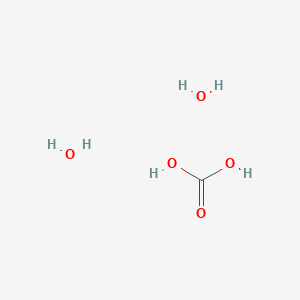
![2H-Spiro[piperidine-3,9'-xanthen]-2-one](/img/structure/B12596482.png)
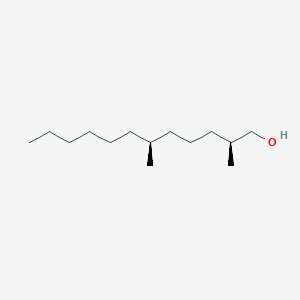
![Urea, N,N'-bis[(3-bromophenyl)-1-piperidinylmethyl]-](/img/structure/B12596497.png)

![2-[[[Cyclopentyl(2-fluorobenzoyl)amino]acetyl]amino]-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B12596505.png)
